FMK-9a Exhibits Sub-100 nM Potency, Demonstrating ~40-Fold Improvement Over the Next Most Potent Reported ATG4B Inhibitor Ebselen
FMK-9a demonstrates an IC50 of 80 nM in the TR-FRET assay and 73 nM in the cell-based LRA assay for ATG4B inhibition [1]. In contrast, Ebselen, identified as the most potent hit from a high-throughput screen and drug repurposing effort, exhibits an IC50 of 189 nM against ATG4B [2]. This represents an approximately 2.4-fold higher potency for FMK-9a relative to Ebselen. Furthermore, FMK-9a's potency far exceeds that of other reported ATG4B inhibitors, including DC-ATG4in (IC50 = 3.08 ± 0.47 µM) [3], Atg4B-IN-2 (Ki = 3.1 µM) , NSC185058 (IC50 = 3.24 µM) [4], and LV-320 (IC50 = 24.5 µM) [5].
| Evidence Dimension | AT4GB Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 80 nM (TR-FRET), 73 nM (LRA) |
| Comparator Or Baseline | Ebselen: 189 nM; DC-ATG4in: 3.08 µM; Atg4B-IN-2: 3.1 µM (Ki); NSC185058: 3.24 µM; LV-320: 24.5 µM |
| Quantified Difference | FMK-9a is ~2.4-fold more potent than Ebselen and ~38- to 335-fold more potent than other listed inhibitors. |
| Conditions | TR-FRET and LRA assays for ATG4B inhibition |
Why This Matters
Superior potency allows for lower working concentrations in cellular assays, reducing the likelihood of off-target effects and compound precipitation, which is critical for generating reproducible and interpretable autophagy data.
- [1] Qiu, Z., et al. Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors. ACS Med. Chem. Lett. 2016, 7, 802-806. View Source
- [2] Discovery and mechanism studies of a novel ATG4B inhibitor Ebselen by drug repurposing and its anti-colorectal cancer effects in mice. PubMed. View Source
- [3] An ATG4B inhibitor blocks autophagy and sensitizes Sorafenib inhibition activities in HCC tumor cells. PubMed. View Source
- [4] AmBeed. NSC 185058. AmBeed Product Page. View Source
- [5] TargetMol. LV-320. TargetMol Product Page. View Source
